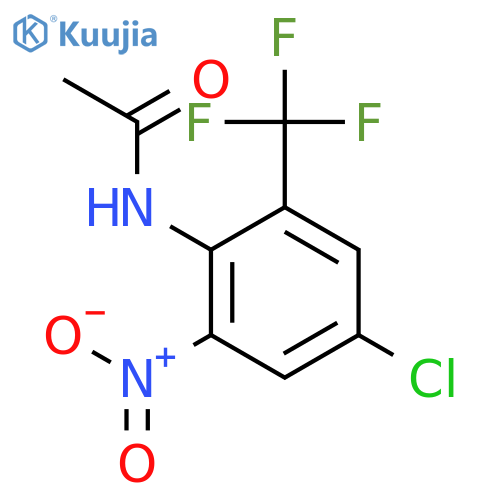Cas no 172215-95-1 (2-Acetamino-5-chloro-3-nitro benzotrifluoride)

172215-95-1 structure
商品名:2-Acetamino-5-chloro-3-nitro benzotrifluoride
2-Acetamino-5-chloro-3-nitro benzotrifluoride 化学的及び物理的性質
名前と識別子
-
- N-(4-Chloro-2-nitro-6-(trifluoromethyl)phenyl)acetamide
- Acetamide,N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]-
- N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide
- 2-acetamido-5-chloro-3-nitrobenzotrifluoride
- 2-Acetamino-5-chloro-3-nitro benzotrifluoride
- 4-chloro-6-(trifluoromethyl)-2-nitroacetanilide
- DTXSID40441857
- MFCD08062505
- 172215-95-1
- SCHEMBL8904042
-
- インチ: InChI=1S/C9H6ClF3N2O3/c1-4(16)14-8-6(9(11,12)13)2-5(10)3-7(8)15(17)18/h2-3H,1H3,(H,14,16)
- InChIKey: PIOFBQYLNVJKCT-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(F)(F)F)C(NC(=O)C)=C([N+]([O-])=O)C=1
計算された属性
- せいみつぶんしりょう: 282.00200
- どういたいしつりょう: 282.0019042g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 345
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 74.9Ų
じっけんとくせい
- PSA: 74.92000
- LogP: 3.82160
2-Acetamino-5-chloro-3-nitro benzotrifluoride セキュリティ情報
2-Acetamino-5-chloro-3-nitro benzotrifluoride 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
2-Acetamino-5-chloro-3-nitro benzotrifluoride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | A161213-2mg |
2-Acetamino-5-chloro-3-nitro benzotrifluoride |
172215-95-1 | 2mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A161213-10mg |
2-Acetamino-5-chloro-3-nitro benzotrifluoride |
172215-95-1 | 10mg |
$ 160.00 | 2022-06-08 | ||
| TRC | A161213-1mg |
2-Acetamino-5-chloro-3-nitro benzotrifluoride |
172215-95-1 | 1mg |
$ 50.00 | 2022-06-08 |
2-Acetamino-5-chloro-3-nitro benzotrifluoride 関連文献
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
172215-95-1 (2-Acetamino-5-chloro-3-nitro benzotrifluoride) 関連製品
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 68551-17-7(Isoalkanes, C10-13)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
